
1-(Difluoromethyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)cyclopentan-1-amine is a chemical compound with the molecular formula C₆H₁₁F₂N It is characterized by the presence of a difluoromethyl group attached to a cyclopentane ring, which is further bonded to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)cyclopentan-1-amine typically involves the introduction of a difluoromethyl group into a cyclopentane ring. One common method is the difluoromethylation of cyclopentanone followed by reductive amination. This process can be achieved using difluoromethylating agents such as chlorodifluoromethane (CHF₂Cl) in the presence of strong bases to generate the difluorocarbene intermediate, which then reacts with cyclopentanone to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow difluoromethylation protocols. These methods utilize reagents like fluoroform (CHF₃) to achieve high atom efficiency and scalability . The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into difluoromethyl alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Difluoromethyl alcohols, amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-(Difluoromethyl)cyclopentan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclopentan-1-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.
1-(Fluoromethyl)cyclopentan-1-amine: Contains a fluoromethyl group instead of a difluoromethyl group.
Cyclopentanamine: Lacks the difluoromethyl group.
Uniqueness: 1-(Difluoromethyl)cyclopentan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
1-(difluoromethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C6H11F2N/c7-5(8)6(9)3-1-2-4-6/h5H,1-4,9H2 |
InChI Key |
NFURXEZDAFTNTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


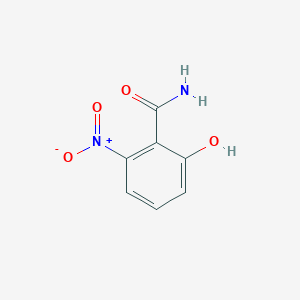
![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)
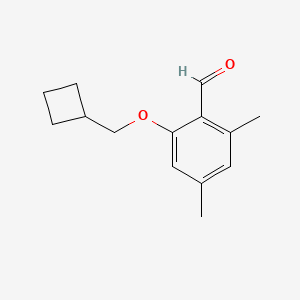

![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
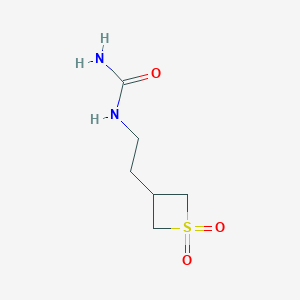

![Benzyl7-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate](/img/structure/B15231482.png)

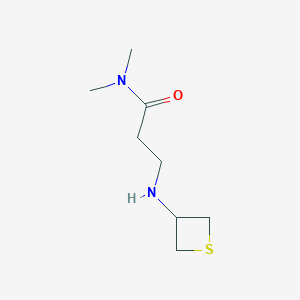
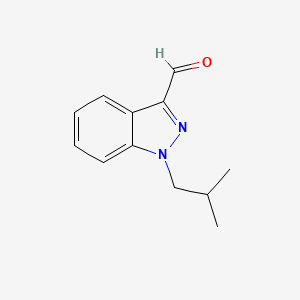
![benzyl N-[(1R,2S,3R,5R)-2-amino-3-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B15231517.png)
![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)

